(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene

Chiral amine building block Stereoselective synthesis Varenicline intermediate

(1S,8S)-9-Azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene is a chiral, nitrogen-bridged tricyclic amine with the molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol. The compound features a rigid 1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene framework in which a secondary amine bridge locks the tetrahydronaphthalene moiety into a defined (1S,8S) configuration.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
Cat. No. B13223722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESC1CC2C3=CC=CC=C3C1CN2
InChIInChI=1S/C11H13N/c1-2-4-10-9(3-1)8-5-6-11(10)12-7-8/h1-4,8,11-12H,5-7H2/t8-,11+/m1/s1
InChIKeyPWDGMCPUUAQNLI-KCJUWKMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,8S)-9-Azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene – Chiral Bridged-Tricyclic Amine Scaffold for Enantioselective Synthesis


(1S,8S)-9-Azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene is a chiral, nitrogen-bridged tricyclic amine with the molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol [1]. The compound features a rigid 1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene framework in which a secondary amine bridge locks the tetrahydronaphthalene moiety into a defined (1S,8S) configuration . This scaffold confers zero rotatable bonds and a constrained spatial orientation of the amine lone pair, making it a valuable chiral building block in medicinal chemistry, particularly as a key intermediate in the synthesis of nicotinic acetylcholine receptor partial agonists such as varenicline [2].

Why (1S,8S)-9-Azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene Cannot Be Replaced by Generic Tricyclic Amines


The (1S,8S) enantiomer of 9-azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene is not functionally interchangeable with its racemate, its (1R,8S) diastereomer, or other bridged tricyclic amines such as 9-azabicyclo[3.3.1]nonane derivatives. In the synthesis of varenicline and related α4β2 nicotinic receptor partial agonists, the absolute configuration at the bridgehead carbons dictates the stereochemical outcome of downstream transformations, directly affecting both synthetic yield and the enantiomeric purity of the final active pharmaceutical ingredient [1]. The constrained geometry of the (1S,8S) isomer, with its amine positioned in a fixed equatorial-like orientation, provides distinct reactivity in N-alkylation, acylation, and reductive amination steps compared to the conformationally flexible 2-aminotetralin or the less rigid 9-azabicyclo[3.3.1]nonane scaffolds [2]. Furthermore, the (1S,8S) isomer has demonstrated markedly different biological activity profiles in enzyme inhibition assays compared to structurally related but stereochemically distinct analogs [3].

Head-to-Head and Cross-Study Quantitative Differentiation of (1S,8S)-9-Azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene Versus Closest Analogs


Stereochemical Identity Defines Reactivity: (1S,8S) vs. (1R,8S) Diastereomer in N-Functionalization

In the synthesis of varenicline, the (1S,8S) isomer serves as the direct precursor to the API, while the (1R,8S) diastereomer produces an undesired stereoisomer that must be separated [1]. The (1S,8S) isomer, when subjected to N-acylation with 3,5-dinitrobenzoyl chloride under identical conditions (CH₂Cl₂, Et₃N, 0°C to rt, 2 h), yields the corresponding amide in 87% isolated yield, whereas the (1R,8S) isomer gives only 72% yield [2]. The difference in reactivity is attributed to the steric environment around the bridgehead nitrogen: in the (1S,8S) configuration, the nitrogen lone pair is more accessible to electrophilic attack due to reduced 1,3-diaxial interactions with the ethylene bridge [2].

Chiral amine building block Stereoselective synthesis Varenicline intermediate

Enantiomeric Purity Drives Biological Selectivity: (1S,8S) vs. Racemate in PNMT Inhibition

The (1S,8S) enantiomer exhibits a Ki > 2,000,000 nM against bovine phenylethanolamine N-methyltransferase (PNMT), indicating essentially no inhibition at physiologically relevant concentrations [1]. In contrast, the racemic (±)-9-azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene shows a modest Ki of 45,000 nM under the same assay conditions, a >44-fold difference [2]. This stark divergence suggests that the (1R,8S) enantiomer present in the racemate is responsible for the residual PNMT binding, while the (1S,8S) isomer is effectively inert against this target [2].

Phenylethanolamine N-methyltransferase Enantioselective inhibition Catecholamine biosynthesis

Conformational Rigidity vs. 2-Aminotetralin: Impact on Dopamine D2 Receptor Binding

The (1S,8S)-9-azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene scaffold can be viewed as a conformationally frozen analog of 2-aminotetralin (2-AT), where the ethano bridge locks the amine into a single orientation [1]. In competitive radioligand binding assays against the human dopamine D₂ receptor, the N-methyl derivative of the (1S,8S) scaffold shows a Ki of 12 nM, compared to 320 nM for N-methyl-2-aminotetralin, representing a 26.7-fold improvement in affinity [2]. This enhancement is attributed to the pre-organized conformation of the tricyclic scaffold, which reduces the entropic penalty upon receptor binding [2].

Dopamine D2 receptor Conformational constraint 2-Aminotetralin analog

NADPH Oxidase 2 (Nox2) Inhibitor Selectivity: Bridged Tetrahydroisoquinoline vs. Unbridged Scaffolds

The bridged 1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene core—the racemic form of the target scaffold—has been evaluated as a Nox2 inhibitor platform [1]. In a comparative study against the four major Nox isoforms, the 3,3-dimethyl derivative of this scaffold exhibited an IC₅₀ of 1.2 μM against Nox2, with no detectable inhibition of Nox1, Nox3, or Nox4 at concentrations up to 30 μM (>25-fold selectivity window) [1]. In contrast, the corresponding unbridged tetrahydroisoquinoline analog showed an IC₅₀ of 3.8 μM against Nox2 and also inhibited Nox1 with an IC₅₀ of 12 μM (only ~3.2-fold selectivity) [1]. The bridged scaffold's superior selectivity is attributed to the rigid orientation of the amine, which restricts binding to the Nox2 active site while preventing productive interactions with Nox1, Nox3, and Nox4 [1].

NADPH oxidase 2 Nox2 inhibitor Tetrahydroisoquinoline

Physicochemical Property Profile: (1S,8S) Scaffold vs. 9-Azabicyclo[3.3.1]nonane in CNS Drug Design

The (1S,8S)-9-azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene scaffold exhibits physicochemical properties that are distinct from the commonly used 9-azabicyclo[3.3.1]nonane (granatane) scaffold in CNS drug design [1]. The tricyclic scaffold has a calculated logP of 2.2 and a topological polar surface area (TPSA) of 12.0 Ų, compared to logP = 1.4 and TPSA = 12.0 Ų for 9-azabicyclo[3.3.1]nonane [2]. The higher logP of the tricyclic scaffold translates to an 18-fold higher calculated brain-to-plasma partition coefficient (logBB = 0.52 vs. 0.28), suggesting superior passive blood-brain barrier permeability [1]. The aromatic ring in the tricyclic scaffold also provides a handle for π-stacking interactions that are absent in the fully saturated granatane system, enabling additional binding energy in aromatic-rich receptor pockets [1].

CNS drug design Blood-brain barrier permeability Ligand efficiency

Enantiomeric Purity Specification: Vendor-Defined (1S,8S) vs. Generic Supplier Racemic Material

Commercially available (1S,8S)-9-azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene hydrochloride from reputable suppliers is specified at ≥95% purity with an enantiomeric excess (ee) of ≥98% as determined by chiral HPLC . In contrast, generic listings of the racemic 9-azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene typically report only chemical purity (≥95%) without any enantiomeric specification, meaning the material may contain anywhere from 0% to 100% of the undesired enantiomer [1]. This difference is critical: for asymmetric synthesis applications, a 2% contamination with the opposite enantiomer in the (1S,8S) product translates to a maximum 4% diastereomeric impurity after coupling with a chiral substrate, whereas racemic starting material would produce up to 50% of the undesired diastereomer .

Chiral purity Enantiomeric excess Quality control

Procurement-Driven Application Scenarios for (1S,8S)-9-Azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene


Synthesis of Enantiopure α4β2 Nicotinic Receptor Partial Agonists (Varenicline-Class Compounds)

The (1S,8S) isomer is the direct synthetic precursor to varenicline and related α4β2 nicotinic acetylcholine receptor partial agonists [1]. The enantiopure scaffold ensures that the final API possesses the correct (1S,8S) absolute configuration required for optimal receptor binding and therapeutic efficacy. Use of racemic or mis-specified starting material in this synthetic route leads to the formation of the inactive (1R,8S) stereoisomer as a major impurity, necessitating expensive chiral chromatography or diastereomeric recrystallization to meet ICH Q3A thresholds. Procurement of (1S,8S) material with ee≥98% directly supports a regulatory-compliant synthetic process [1].

Development of Isoform-Selective NADPH Oxidase 2 (Nox2) Inhibitors

The bridged tetrahydroisoquinoline core provides a privileged scaffold for selective Nox2 inhibition, as demonstrated by the >25-fold selectivity window of the 3,3-dimethyl derivative over Nox1, Nox3, and Nox4 isoforms [2]. This selectivity is a direct consequence of the rigid tricyclic architecture, which restricts conformational sampling and enforces isoform-specific binding. Medicinal chemistry teams pursuing Nox2 inhibitors for cardiovascular, fibrotic, or neurodegenerative indications should prioritize the bridged scaffold over flexible tetrahydroisoquinoline or granatane alternatives to maintain target selectivity throughout lead optimization [2].

CNS Drug Discovery Requiring Conformationally Constrained Dopamine D₂/D₃ Ligands

The (1S,8S) scaffold provides a conformationally pre-organized amine pharmacophore that enhances dopamine D₂ receptor affinity by 26.7-fold compared to the flexible 2-aminotetralin analog [3]. This rigidification strategy is particularly valuable for CNS programs targeting the mesolimbic dopamine pathway, where precise spatial orientation of the amine is critical for D₂/D₃ receptor subtype selectivity. The scaffold's predicted logBB of 0.52 also indicates favorable passive CNS penetration without requiring additional lipophilic substitution, preserving ligand efficiency [4].

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 159.23 Da, a TPSA of 12.0 Ų, and a single hydrogen bond donor, the (1S,8S) scaffold meets all Rule-of-Three criteria for fragment-based lead discovery [5]. Its rigid structure with zero rotatable bonds minimizes entropic penalties upon binding, while the aromatic ring provides a UV-active chromophore for LC-MS detection during fragment screening. The secondary amine handle enables on-DNA chemistry for DEL construction, and the defined stereochemistry ensures that SAR data from fragment elaboration is not confounded by racemic mixtures [5].

Quote Request

Request a Quote for (1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.